molecular formula C36H28Cl2N4O2 B10930667 N,N'-butane-1,4-diylbis[2-(4-chlorophenyl)quinoline-4-carboxamide]

N,N'-butane-1,4-diylbis[2-(4-chlorophenyl)quinoline-4-carboxamide]

Cat. No.: B10930667
M. Wt: 619.5 g/mol
InChI Key: NOYXDQNHTBGTPL-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-N~4~-[4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline backbone, which is known for its diverse biological activities, and two 4-chlorophenyl groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N~4~-[4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylamine with quinoline-4-carboxylic acid under specific conditions to form the quinolinecarboxamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N~4~-[4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-(4-CHLOROPHENYL)-N~4~-[4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N~4~-[4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cell signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLOROPHENYL)-N~4~-[4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE is unique due to its combination of the quinoline backbone with two 4-chlorophenyl groups and a butyl linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C36H28Cl2N4O2

Molecular Weight

619.5 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]butyl]quinoline-4-carboxamide

InChI

InChI=1S/C36H28Cl2N4O2/c37-25-15-11-23(12-16-25)33-21-29(27-7-1-3-9-31(27)41-33)35(43)39-19-5-6-20-40-36(44)30-22-34(24-13-17-26(38)18-14-24)42-32-10-4-2-8-28(30)32/h1-4,7-18,21-22H,5-6,19-20H2,(H,39,43)(H,40,44)

InChI Key

NOYXDQNHTBGTPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)Cl

Origin of Product

United States

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